
tert-Butyl 2-(3-bromophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(3-bromophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenyl)acrylate typically involves the esterification of 2-(3-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-bromophenyl)acrylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The acrylate moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization Reactions: The acrylate group can undergo radical polymerization to form polymers with various properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Michael Addition: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or ethyl acetate.
Major Products:
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Addition Products: Compounds with new carbon-carbon or carbon-heteroatom bonds formed at the acrylate moiety.
Polymers: High molecular weight materials with repeating acrylate units.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(3-bromophenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to modify biomolecules or as a precursor in the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(3-bromophenyl)acrylate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the nucleophile adds to the double bond of the acrylate moiety, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds. In polymerization reactions, the acrylate group undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl Acrylate: Similar in structure but lacks the bromophenyl group. It is used in the production of polymers and copolymers.
2-(3-Bromophenyl)acrylic Acid: The acid form of tert-Butyl 2-(3-bromophenyl)acrylate, used in organic synthesis.
Methyl 2-(3-bromophenyl)acrylate: Similar to this compound but with a methyl ester group instead of a tert-butyl group.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and bromophenyl groups, which impart specific reactivity and properties. The tert-butyl group provides steric hindrance and hydrophobicity, while the bromophenyl group allows for further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
tert-butyl 2-(3-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
QUYNNRIBKGRVLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


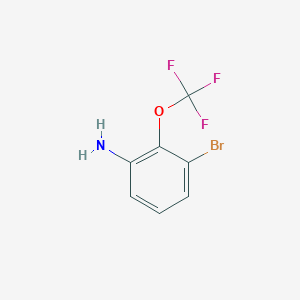
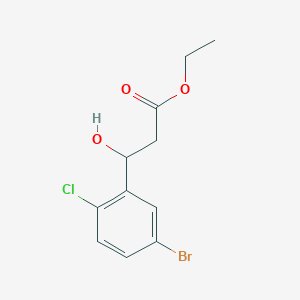
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)

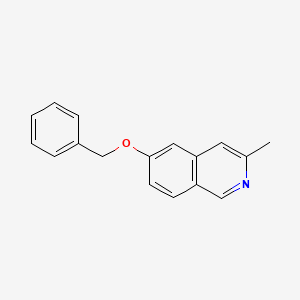
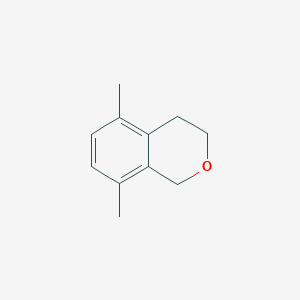
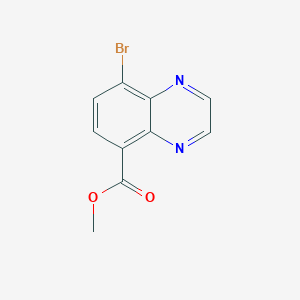
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
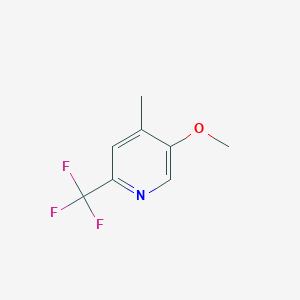

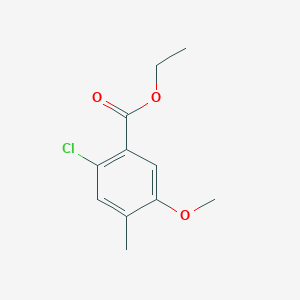
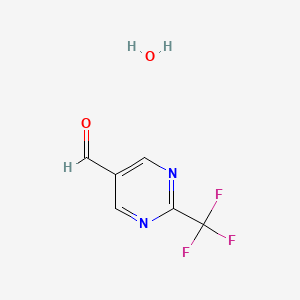
![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
